molecular formula C17H17N3O2 B245075 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

カタログ番号 B245075
分子量: 295.34 g/mol
InChIキー: GFJZRJAYPJKHNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide, commonly known as JNJ-1661010, is a novel and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in 2006. Since then, JNJ-1661010 has been extensively studied for its potential therapeutic applications.

作用機序

JNJ-1661010 is a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain, and addiction. By blocking the CB1 receptor, JNJ-1661010 reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of these physiological processes.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have several biochemical and physiological effects, including a reduction in food intake and body weight gain, a decrease in drug-seeking behavior, and an improvement in glucose metabolism. It has also been found to have analgesic effects in animal models of pain.

実験室実験の利点と制限

One of the major advantages of JNJ-1661010 is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and its long-term safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several potential future directions for the study of JNJ-1661010, including its use as a treatment for obesity, addiction, and pain management. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for use in combination with other drugs or therapies. Additionally, the development of more selective and potent CB1 receptor antagonists may lead to improved therapeutic outcomes.

合成法

The synthesis of JNJ-1661010 involves several steps, starting with the reaction of 2-methyl-3-(2-nitrophenyl)oxazolo[4,5-b]pyridine with butanoyl chloride in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with 4-bromobenzoyl chloride to yield the final product.

科学的研究の応用

JNJ-1661010 has been studied extensively for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and pain management. In preclinical studies, JNJ-1661010 has been found to reduce food intake and body weight gain in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction.

特性

分子式

C17H17N3O2

分子量

295.34 g/mol

IUPAC名

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H17N3O2/c1-3-6-15(21)19-13-8-4-7-12(11(13)2)17-20-16-14(22-17)9-5-10-18-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,21)

InChIキー

GFJZRJAYPJKHNF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

正規SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。